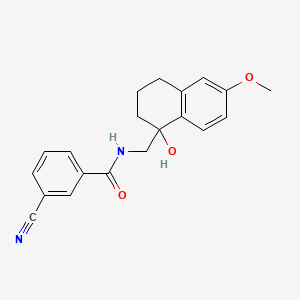
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTTN, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
A study on nicotinamide derivatives, including those similar in structure to "N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide," revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated the ability to suppress both anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. Their adsorption was found to follow the Langmuir isotherm model, indicating a strong and efficient corrosion inhibition effect (Chakravarthy, Mohana, & Kumar, 2014).
Neuroprotection
In the realm of neuropharmacology, analogs of "this compound" have been investigated for their neuroprotective properties. Specifically, YM-244769, a novel Na+/Ca2+ exchange inhibitor, was found to protect against hypoxia/reoxygenation-induced damage in neuronal cells. This compound preferentially inhibits NCX3 isoforms, which are crucial in calcium regulation, thereby offering a promising approach for neuroprotective therapies (Iwamoto & Kita, 2006).
Recovery from DNA Damage
Nicotinamide analogs have been studied for their effects on cellular recovery following DNA damage. These compounds, particularly those inhibiting adenosine diphosphate ribosyltransferases, were shown to block the recovery of cell division potential after damage induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting their potential in studying cellular repair mechanisms (Jacobson et al., 1984).
Mécanisme D'action
Target of action
Compounds with these groups often interact with various receptors in the body. For instance, pyridine derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of the compound with its targets could lead to changes in the cellular processes. For example, the methoxyphenyl group has been used as a protecting group for amino groups, demonstrating stability under various conditions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the urea linkage in the methoxyphenyl group has been found to be stable under acidic, alkaline, and aqueous conditions .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)23-14-8-10-24-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRVOUMVHYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

